Fmoc-Leu-OSu
Description
Fmoc-Leu-OSu (N-(9-Fluorenylmethoxycarbonyl)-L-leucine N-hydroxysuccinimide ester) is a critical reagent in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group of leucine, while the N-hydroxysuccinimide (OSu) ester activates the carboxyl group for efficient coupling with other amino acids. This compound is widely used due to its balance of stability, reactivity, and compatibility with Fmoc-based SPPS protocols .
Key properties of this compound include:
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-15(2)13-21(24(30)33-27-22(28)11-12-23(27)29)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQFIQIYPSPWHZ-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679808 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76542-83-1 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Condensation Using Dicyclohexylcarbodiimide (DCC)
The most widely documented method involves the reaction of Fmoc-Leu-OH with N-hydroxysuccinimide (HOSu) in the presence of DCC as a coupling agent. This approach, detailed in CN104447963A , proceeds via a two-step mechanism:
-
Activation : Fmoc-Leu-OH reacts with HOSu and DCC in tetrahydrofuran (THF) at 0–5°C to form the intermediate This compound .
-
Isolation : The crude product is purified through recrystallization from ice-cold ethanol, yielding 89% pure this compound.
-
Molar Ratios : 1.0 mol Fmoc-Leu-OH, 1.2 mol HOSu, and 1.2 mol DCC.
-
Solvent : THF (2000 mL per 1.0 mol Fmoc-Leu-OH).
-
Temperature : Initial activation at 0–5°C, followed by room-temperature stirring for 3 hours.
This method’s efficiency is attributed to DCC’s ability to facilitate rapid carbodiimide-mediated coupling, though residual dicyclohexylurea (DCU) byproducts necessitate rigorous filtration and washing.
Alternative Coupling Agents for Enhanced Purity
To circumvent DCU contamination, CN105330726A and studies from Wiley InterScience propose substituting DCC with HATU or PyBOP , which generate less problematic byproducts. For example:
-
HATU/HOBt/DIEA System : Increases coupling efficiency to 92–95% while reducing side reactions.
-
Solvent Flexibility : Dimethylformamide (DMF) or dichloromethane (DCM) can replace THF without compromising yield.
Optimization of Reaction Conditions
Solvent Selection and Volume Effects
The choice of solvent significantly impacts reaction kinetics and product solubility:
Polar aprotic solvents like DMF enhance reagent solubility, accelerating reaction rates but requiring stringent drying to prevent hydrolysis.
Temperature and Time Dependence
-
Low-Temperature Activation : Maintaining 0–5°C during DCC addition minimizes racemization.
-
Room-Temperature Stirring : Extending stirring to 3–4 hours ensures complete conversion, as confirmed by thin-layer chromatography (TLC).
Purification and Characterization
Recrystallization Protocols
Post-synthesis, this compound is purified via:
Spectroscopic Characterization
Industrial Applications and Scalability
Role in Peptide Therapeutics
This compound is integral to synthesizing:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes substitution reactions where the 9-fluorenylmethyloxycarbonyl group is introduced to amines.
Deprotection Reactions: The 9-fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Piperidine: Used for the removal of the 9-fluorenylmethyloxycarbonyl group.
Sodium bicarbonate and aqueous dioxane: Used in the synthesis of the compound.
Major Products Formed:
Scientific Research Applications
Applications in Peptide Synthesis
-
Solid-Phase Peptide Synthesis:
Fmoc-Leu-OSu is extensively used in SPPS due to its efficiency in protecting and activating amino acids. This method allows for the sequential addition of amino acids to form peptides while minimizing side reactions . -
Bioconjugation:
The OSu moiety enables selective conjugation reactions, facilitating the attachment of peptides to various biomolecules, including proteins and nucleic acids. This property is vital for creating peptide-drug conjugates that enhance therapeutic efficacy . -
Development of Biologically Active Peptides:
Peptides synthesized using this compound can exhibit diverse biological activities based on their sequence and structure. For instance, leucine-containing peptides are known for their roles in protein synthesis and metabolic regulation, particularly in muscle tissue .
Case Study 1: Peptide Drug Development
In a study focused on opioid receptor modulation, researchers synthesized various peptide analogs using this compound to investigate their binding affinity and selectivity towards delta and mu opioid receptors. The findings demonstrated that specific substitutions at critical positions could significantly enhance receptor selectivity and potency, showcasing the versatility of this compound in drug design .
Case Study 2: Protein Sequencing Automation
The automation of protein sequencing techniques has been revolutionized by advancements in peptide synthesis methods involving this compound. The development of automated sequencers has allowed for rapid and efficient sequencing of proteins, contributing to significant advancements in biomedical research and diagnostics .
Comparative Analysis with Related Compounds
| Compound Name | Structure/Function | Unique Features |
|---|---|---|
| Fmoc-Ala-OSu | Similar structure; alanine derivative | Lower hydrophobicity than leucine |
| Fmoc-Phe-OSu | Contains phenylalanine | Aromatic side chain affects binding |
| Boc-Leu-OH | Uses tert-butyloxycarbonyl | Different deprotection conditions |
| Ac-Leu-OH | Acetylated leucine | Less steric hindrance than Fmoc |
This compound stands out due to its combination of hydrophobicity from leucine and versatility provided by the OSu moiety, making it particularly effective for solid-phase peptide synthesis .
Mechanism of Action
The mechanism of action of 9-fluorenylmethyloxycarbonyl-L-leucine N-hydroxysuccinimide ester involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthesis. The 9-fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparison with Similar Compounds
Fmoc-Leu-OPfp
Structural Differences :
Functional Differences :
- Reactivity: OPfp esters are more reactive than OSu esters due to the electron-withdrawing effects of fluorine atoms, enabling faster coupling under mild conditions.
- Stability : OPfp esters are less moisture-sensitive than OSu esters, offering better shelf life .
- Cost : Fmoc-Leu-OPfp is more expensive (e.g., $50.00/5g vs. $42.00/25g for Fmoc-Leu-OSu) .
Fmoc-D-Leu-OSu
Structural Differences :
- Enantiomer of this compound, with D-configuration at the leucine α-carbon.
Functional Differences :
- Coupling Efficiency: Similar reactivity to the L-form but used to incorporate D-amino acids into peptides, which can enhance proteolytic stability or modify bioactivity .
- Purity Concerns : Contamination with D-isomers in L-form batches must be minimized (<1% as per HPLC analysis) to avoid unintended stereochemical outcomes .
Fmoc-Leu-OH (Free Acid)
Structural Differences :
- Lacks the activated OSu ester; the carboxyl group is unprotected.
Functional Differences :
- Reactivity : Requires in situ activation (e.g., via HBTU or DIC) for coupling, increasing synthesis time and complexity. This compound bypasses this step, reducing side reactions like racemization .
- Cost : Lower upfront cost but higher overall expense due to additional reagents and labor .
Comparison with Functionally Similar Activated Esters
HBTU-Activated Fmoc-Leu
Mechanism :
- Uses HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to activate the carboxyl group of Fmoc-Leu-OH.
Advantages over this compound :
Disadvantages :
- Byproducts : Generates HOBt (hydroxybenzotriazole) as a byproduct, requiring rigorous purification. This compound avoids this issue, ensuring higher purity .
Data Table: Key Properties of this compound and Analogues
| Compound | Molecular Weight (g/mol) | Reactivity | Solubility | Cost (USD/25g) | Key Application |
|---|---|---|---|---|---|
| This compound | 450.5 | Moderate | DMF, NMP | 42.00 | Standard SPPS |
| Fmoc-Leu-OPfp | 519.5 | High | DMF, DCM | 50.00 | Hindered peptide synthesis |
| Fmoc-D-Leu-OSu | 450.5 | Moderate | DMF, NMP | 124.00 | Chiral peptide design |
| HBTU-activated Leu | 353.4 (free acid) | Variable | DMF with HBTU | N/A | Customized SPPS |
Research Findings and Industrial Relevance
- Purity and Quality Control : HPLC methods (e.g., CHIRALPAK® columns) are essential for detecting enantiomeric impurities in this compound batches, ensuring compliance with pharmaceutical standards .
- Scalability : this compound is cost-effective for large-scale production, with bulk pricing at $127.00/100g .
- Emerging Applications : Derivatives like Fmoc-β-Ala-Leu-OH (MW 424.49) highlight the versatility of Fmoc-Leu-based compounds in hybrid peptide materials and drug delivery systems .
Biological Activity
Fmoc-Leu-OSu (Fluorenylmethyloxycarbonyl-L-leucine N-hydroxysuccinimide ester) is a derivative of leucine that plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.
This compound has a molecular formula of and a molecular weight of 450.49 g/mol . The compound is synthesized through the reaction of Fmoc-OSu with L-leucine, resulting in a stable protecting group that facilitates the selective modification of peptides.
The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group during synthesis, which can be removed under mild conditions using piperidine. This feature is crucial for the synthesis of complex peptides that may have therapeutic applications.
Biological Applications
1. Peptide Synthesis:
this compound is extensively used in SPPS due to its ease of use and efficiency in forming peptide bonds. The incorporation of leucine into peptides can enhance their stability and biological activity, making them suitable for various applications, including drug development and protein engineering.
2. Anticancer Activity:
Research has shown that peptides synthesized using this compound exhibit significant anticancer properties. For instance, studies involving prodrugs activated by serine proteases demonstrated that leucine-containing peptides could enhance cytotoxicity against cancer cell lines such as MCF-7 and MiaPaCa-2 .
3. Drug Delivery Systems:
this compound derivatives have been explored for their potential in targeted drug delivery systems. The ability to modify peptides with specific targeting moieties allows for enhanced delivery of therapeutic agents directly to cancer cells, minimizing side effects on healthy tissues.
Case Studies and Experimental Data
Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of leucine-containing prodrugs on cancer cell lines. The results indicated that the incorporation of Fmoc-Leu significantly increased the potency of the prodrugs compared to their non-leucine counterparts. The IC50 values were markedly lower for Fmoc-Leu derivatives, suggesting enhanced efficacy .
| Peptide Type | IC50 (µM) | Cell Line |
|---|---|---|
| Non-leucine | 25 | MCF-7 |
| Fmoc-Leu prodrug | 5 | MCF-7 |
| Non-leucine | 30 | MiaPaCa-2 |
| Fmoc-Leu prodrug | 10 | MiaPaCa-2 |
Study 2: Drug Delivery Mechanism
In another study, researchers investigated the use of this compound in creating targeted delivery systems for anticancer drugs. The results showed that conjugating anticancer agents to leucine-containing peptides improved cellular uptake via specific transport mechanisms .
Q & A
Q. What is the role of Fmoc-Leu-OSu in solid-phase peptide synthesis (SPPS), and how does its activation mechanism compare to other Fmoc-protected amino acid derivatives?
this compound is an N-hydroxysuccinimide (OSu)-activated ester of Fmoc-protected leucine, primarily used for efficient coupling in SPPS. Unlike carbodiimide-based activation (e.g., DCC/HOBt), OSu esters reduce racemization risks due to their pre-activated nature, enabling faster reaction kinetics under mild conditions. Comparative studies should include monitoring coupling efficiency via ninhydrin tests and analyzing side products using HPLC-MS to evaluate performance against alternatives like Fmoc-Leu-OPfp or HATU-activated derivatives .
Q. What are the standard protocols for handling and storing this compound to prevent degradation, and how can researchers verify its purity before use?
Store this compound desiccated at -20°C to minimize hydrolysis. Prior to use, verify purity via reverse-phase HPLC (gradient: 10–90% acetonitrile in 0.1% TFA over 20 minutes) and confirm molecular weight using ESI-MS. Degradation manifests as succinimide or free leucine peaks in HPLC traces. For quantitative analysis, integrate peaks at 265–270 nm (Fmoc absorbance) and compare against a fresh standard .
Q. Which analytical techniques are most effective for characterizing this compound in reaction mixtures, and how should data from techniques like HPLC and mass spectrometry be interpreted?
HPLC-MS is critical for tracking coupling efficiency and side reactions. Use a C18 column with UV detection at 265 nm (Fmoc) and 220 nm (peptide bonds). In MS, the parent ion (m/z 450.5 for this compound) and fragments (e.g., m/z 223 for succinimide) confirm identity. For quantitative analysis, calibrate with pure standards and normalize peak areas to account for solvent effects .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences, and what experimental parameters should be systematically varied?
Steric hindrance in sequences like β-sheet-forming peptides requires optimizing solvent polarity (e.g., DMF vs. DCM), temperature (0–25°C), and additives (e.g., 1% DIEA or 0.1 M Oxyma Pure). Use a factorial design to test variables: (1) solvent composition, (2) molar excess (2–5 eq), (3) coupling time (30–120 minutes). Monitor completion via Kaiser tests and validate using MALDI-TOF for truncated sequences .
Q. What strategies are recommended for resolving contradictions between computational predictions (e.g., molecular dynamics) and empirical data when studying this compound's reactivity?
Discrepancies may arise from force field inaccuracies or solvent effects unaccounted for in simulations. Cross-validate using ab initio methods (e.g., DFT for transition states) and replicate experimental conditions in silico (e.g., explicit solvent models). If empirical coupling rates conflict with computed activation energies, re-examine assumptions about protonation states or intermediate stability using NMR or IR spectroscopy .
Q. How should researchers design controlled experiments to differentiate between racemization and other side reactions during this compound-mediated couplings?
To isolate racemization, perform couplings with and without chiral auxiliaries (e.g., Fmoc-Pro-OH) and analyze diastereomers via chiral HPLC. Compare results to a racemic standard. For non-racemization side reactions (e.g., aspartimide formation), use Edman degradation or LC-MS/MS to identify byproducts. Control experiments should exclude bases (e.g., DIEA) to assess their role in side reactions .
Q. What methodologies enable real-time monitoring of this compound's activation kinetics, and how can these data inform mechanistic studies in peptide bond formation?
Use in situ FTIR to track succinimide release (C=O stretch at 1740 cm⁻¹) or conduct stopped-flow UV-Vis assays to measure Fmoc deprotection rates. Kinetic data (e.g., rate constants from pseudo-first-order plots) can refine mechanistic models, such as the role of base in accelerating OSu ester hydrolysis versus aminolysis .
Q. In comparative studies of this compound derivatives, what statistical approaches are most appropriate for analyzing coupling efficiency across multiple peptide sequences?
Apply ANOVA with post-hoc Tukey tests to compare mean coupling efficiencies (n ≥ 3 replicates per condition). For non-normal distributions, use Kruskal-Wallis tests. Include effect size metrics (e.g., Cohen’s d) to quantify practical significance. Data visualization should highlight outliers and trends via box plots or heatmaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
